molecular formula C16H12N4O2 B13107307 3,6-Bis(phenylamino)pyrazine-2,5-dione CAS No. 7670-72-6

3,6-Bis(phenylamino)pyrazine-2,5-dione

Cat. No.: B13107307
CAS No.: 7670-72-6
M. Wt: 292.29 g/mol
InChI Key: CKCQAPYYYGWGDR-UHFFFAOYSA-N
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Description

3,6-Bis(phenylamino)pyrazine-2,5-dione is a heterocyclic compound with significant interest in various fields of chemistry and biology This compound features a pyrazine ring substituted with phenylamino groups at positions 3 and 6, and carbonyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(phenylamino)pyrazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,6-diaminopyrazine-2,5-dione with aniline under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of aniline replace the hydrogen atoms on the pyrazine ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(phenylamino)pyrazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted pyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Bis(phenylamino)pyrazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its kinase inhibitory activity.

    Industry: Utilized in the development of organic materials and dyes.

Mechanism of Action

The mechanism of action of 3,6-Bis(phenylamino)pyrazine-2,5-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrimidine: Known for its role in DNA and RNA, also exhibits diverse biological activities.

    Phenazine: Exhibits antimicrobial and antitumor properties.

Uniqueness

3,6-Bis(phenylamino)pyrazine-2,5-dione is unique due to its specific substitution pattern and the presence of both phenylamino and carbonyl groups on the pyrazine ring

Properties

CAS No.

7670-72-6

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

3,6-bis(phenylimino)piperazine-2,5-dione

InChI

InChI=1S/C16H12N4O2/c21-15-13(17-11-7-3-1-4-8-11)19-16(22)14(20-15)18-12-9-5-2-6-10-12/h1-10H,(H,17,19,22)(H,18,20,21)

InChI Key

CKCQAPYYYGWGDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=O)NC(=NC3=CC=CC=C3)C(=O)N2

Origin of Product

United States

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